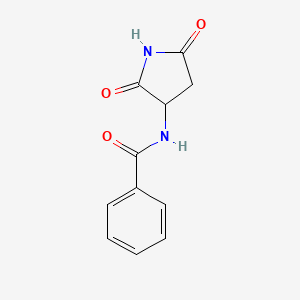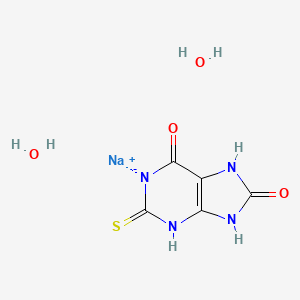
N-(1-methoxycyclopentyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methoxycyclopentyl)acetamide: is an organic compound with the molecular formula C8H15NO2 It is a derivative of acetamide, where the acetamide group is attached to a methoxy-substituted cyclopentyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-methoxycyclopentyl)acetamide typically involves the reaction of 1-methoxycyclopentylamine with acetic anhydride or acetyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
-
Reaction with Acetic Anhydride:
- 1-methoxycyclopentylamine is reacted with acetic anhydride in the presence of a base such as pyridine.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then purified by recrystallization or column chromatography.
-
Reaction with Acetyl Chloride:
- 1-methoxycyclopentylamine is reacted with acetyl chloride in the presence of a base such as triethylamine.
- The reaction is carried out at low temperatures to prevent side reactions.
- The product is purified using standard techniques such as distillation or chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-(1-methoxycyclopentyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-(1-hydroxycyclopentyl)acetamide.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: N-(1-hydroxycyclopentyl)acetamide.
Reduction: N-(1-methoxycyclopentyl)ethylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(1-methoxycyclopentyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals. It may exhibit properties such as anti-inflammatory or antioxidant activity.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives may be investigated for their efficacy in treating various diseases.
Industry: this compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(1-methoxycyclopentyl)acetamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the methoxy and acetamide groups play a crucial role in its biological activity.
Comparaison Avec Des Composés Similaires
N-methylacetamide: A simpler derivative of acetamide with a methyl group instead of a methoxycyclopentyl group.
N,N-dimethylacetamide: Another derivative with two methyl groups attached to the nitrogen atom.
N-(1-hydroxycyclopentyl)acetamide: A hydroxylated derivative of N-(1-methoxycyclopentyl)acetamide.
Uniqueness: this compound is unique due to the presence of the methoxycyclopentyl group, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C8H15NO2 |
|---|---|
Poids moléculaire |
157.21 g/mol |
Nom IUPAC |
N-(1-methoxycyclopentyl)acetamide |
InChI |
InChI=1S/C8H15NO2/c1-7(10)9-8(11-2)5-3-4-6-8/h3-6H2,1-2H3,(H,9,10) |
Clé InChI |
ZABVKJCPLJSCAF-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1(CCCC1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


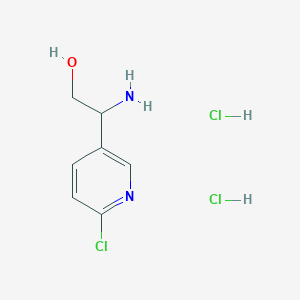
![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(4-oxo-2-phenyl-4H-1-benzopyran-7-YL)oxy]-](/img/structure/B13826227.png)
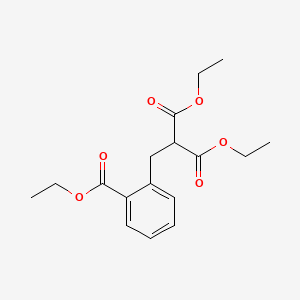

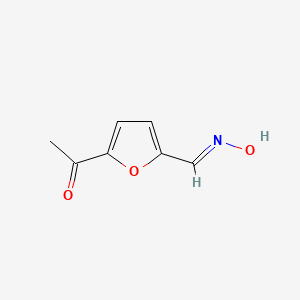
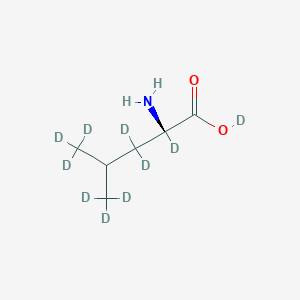
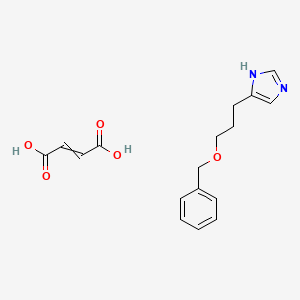
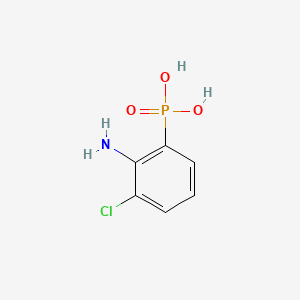
![9-[4-[Tert-butyl(dimethyl)silyl]oxy-5-[[tert-butyl(dimethyl)silyl]oxymethyl]oxolan-2-yl]purin-6-amine](/img/structure/B13826277.png)
![sodium;[[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]methyl-hydroxyphosphinate](/img/structure/B13826279.png)


